molecular formula C16H25N3O B7918188 (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7918188
M. Wt: 275.39 g/mol
InChI Key: DTZIWVGVIOYQRB-CFMCSPIPSA-N
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Description

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral compound with significant interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl-methyl-amino group and an amino-propanone moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the reductive amination of a piperidine derivative with benzyl-methyl-amine, followed by the introduction of the amino-propanone group through a series of condensation and reduction reactions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, NaBH4.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-alpha-Methylbenzylamine: A chiral amine with similar structural features but different functional groups.

    N-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the amino-propanone moiety.

    Benzylamine: A simpler structure with a benzyl group attached to an amine.

Uniqueness

(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its combination of a chiral center, piperidine ring, and benzyl-methyl-amino group, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-amino-1-[3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(12-19)18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZIWVGVIOYQRB-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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